2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12FNO This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a fluorine and methyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol typically involves the reaction of 2-fluoro-6-methylbenzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-6-methylbenzaldehyde or 2-fluoro-6-methylbenzoic acid.
Reduction: Formation of 2-amino-2-(2-fluoro-6-methylphenyl)ethane.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol
- 2-Amino-2-(6-chloro-2-fluoro-3-methylphenyl)ethan-1-ol
- 2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-amino-2-(2-fluoro-6-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-3-2-4-7(10)9(6)8(11)5-12/h2-4,8,12H,5,11H2,1H3 |
InChI Key |
IUXXTLKYZVLBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(CO)N |
Origin of Product |
United States |
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